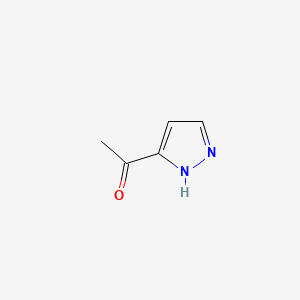

1-(1H-pyrazol-3-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334648. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTZCIGVYSJBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318735 | |

| Record name | 1-(1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20583-33-9 | |

| Record name | 20583-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-pyrazol-3-yl)ethanone from Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-pyrazol-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the regioselective synthesis of this compound commencing from hydrazine. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines the analytical characterization of the final product. The content is structured to offer both theoretical insights and practical guidance for researchers in the field of organic and medicinal chemistry.

Introduction: The Significance of this compound

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. Specifically, this compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The presence of the acetyl group at the 3-position provides a convenient handle for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.

The controlled and efficient synthesis of this key intermediate is therefore of paramount importance. This guide focuses on a classical and reliable approach: the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl precursor, with a special emphasis on achieving the desired regioselectivity.

The Synthetic Strategy: Knorr Pyrazole Synthesis and Regioselectivity

The most common and straightforward method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1] The reaction proceeds through a cyclocondensation mechanism.

The General Mechanism

The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which, after dehydration, yields the aromatic pyrazole ring.

The Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used with an unsubstituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. To synthesize this compound, the desired precursor is an unsymmetrical 1,3-dicarbonyl compound with a ketone and an aldehyde functionality (or a protected form of an aldehyde).

To overcome the challenge of regioselectivity and favor the formation of the 3-acetylpyrazole, a 1,3-ketoaldehyde or its synthetic equivalent is the ideal starting material. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl, thus favoring the initial attack of hydrazine at the aldehyde position. This directs the cyclization to yield the desired 3-substituted pyrazole. A practical and commercially available precursor for this purpose is 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal), where the aldehyde is protected as a dimethyl acetal. The acetal is hydrolyzed in situ under the acidic conditions of the reaction to generate the reactive aldehyde.

Detailed Experimental Protocol

This protocol is adapted from the well-established and reliable procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, as detailed in Organic Syntheses.[2] The key modification is the use of 4,4-dimethoxy-2-butanone as the 1,3-dicarbonyl precursor to achieve the synthesis of this compound.

Materials and Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Moles | Notes |

| Hydrazine Sulfate | N₂H₆SO₄ | 130.12 | 65 g | 0.50 | Can be substituted with hydrazine hydrate, but hydrazine sulfate is often preferred for its stability and ease of handling. |

| Sodium Hydroxide | NaOH | 40.00 | 40 g | 1.00 | To prepare a 10% aqueous solution. |

| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 66 g | 0.50 | The 1,3-dicarbonyl equivalent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - | For washing the organic extracts. |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | As needed | - | For drying the organic layer. |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - | For in situ hydrolysis of the acetal. |

Reaction Workflow

References

A Technical Guide to the Physicochemical Properties of 1-(1H-pyrazol-3-yl)ethanone: A Keystone for Drug Discovery

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant portion of candidate attrition can be traced back to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Understanding these foundational characteristics is not merely an academic exercise; it is a critical, strategic component of designing and optimizing successful therapeutic agents.[2] This guide provides an in-depth analysis of 1-(1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] This document serves as a technical resource for researchers and drug development professionals, offering both established data and field-proven methodologies for its comprehensive characterization.

Molecular Identity and Structural Elucidation

This compound (CAS RN: 20583-3-9) is a small, functionalized heterocycle. Its structure, featuring a pyrazole ring substituted with an acetyl group at the 3-position, presents a unique combination of hydrogen bond donors and acceptors, aromatic character, and a key reactive handle for further synthetic elaboration.

Chemical Structure:

Figure 1: 2D Structure of this compound

The presence of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of its chemical personality, influencing its aromaticity, basicity, and potential for intermolecular interactions.[4]

Spectroscopic Fingerprint

While comprehensive spectral data requires in-house analysis, commercial suppliers confirm the availability of standard characterization data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), which are essential for confirming identity and purity.[5][6][7] For analogous pyrazole structures, detailed 1H and 13C NMR, IR, and MS data are well-documented, providing a reliable reference for spectral assignment.[8][9]

Core Physicochemical Data Summary

Quantitative physicochemical data is the bedrock upon which successful drug design is built. The table below summarizes the currently available experimental data for this compound. It is crucial to note that key parameters such as aqueous solubility, pKa, and logP are not widely reported in public literature, underscoring the necessity for robust experimental determination as detailed in Section 3.0.

| Property | Value | Source(s) |

| CAS Registry Number | 20583-3-9 | [10][11] |

| Molecular Formula | C₅H₆N₂O | [5][10][12] |

| Molecular Weight | 110.11 g/mol | [5][12] |

| Physical Form | Solid | [10] |

| Melting Point | 100-101 °C | [10] |

| Boiling Point | 277.7 ± 13.0 °C (at 760 mmHg) | [10] |

| Density | 1.2 ± 0.1 g/cm³ | |

| Aqueous Solubility | Data not available; predicted to be limited. | See Sec 3.1 |

| pKa | Data not available. | See Sec 3.2 |

| logP (Octanol/Water) | Data not available. | See Sec 3.3 |

Standardized Protocols for Essential Property Determination

The absence of public data for solubility, pKa, and lipophilicity necessitates rigorous experimental evaluation. The following protocols represent industry-standard, self-validating systems for generating high-quality, reproducible data essential for any drug discovery program.[13]

Workflow for Aqueous Thermodynamic Solubility Assessment

Causality: Thermodynamic solubility is a measure of a compound's equilibrium concentration in a saturated solution. It is a critical parameter that directly influences oral absorption and achievable plasma concentrations. The Shake-Flask method, though manual, remains the gold standard for its accuracy.

Caption: Shake-Flask Solubility Workflow

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of aqueous buffer (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (25°C or 37°C) for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard calibration curve. The resulting concentration is the thermodynamic solubility.

Protocol for pKa Determination via Potentiometric Titration

Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[14] For this compound, the pyrazole ring nitrogens can be protonated or deprotonated. Ionization dramatically affects solubility, permeability, and target binding. Potentiometric titration is a robust method that measures pH changes upon addition of an acid or base.

Caption: Potentiometric Titration Workflow

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh and dissolve this compound in a solution of water containing a small amount of co-solvent (e.g., methanol or DMSO) if required to achieve initial dissolution. An ionic strength adjuster (e.g., KCl) is added to maintain a constant background.

-

Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are fully protonated.

-

Main Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M KOH), adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of KOH added. The pKa value corresponds to the pH at the midpoint of a buffer region (the flattest part of the curve between equivalence points). Sophisticated software can analyze the titration curve's derivatives to precisely identify the equivalence points and calculate the pKa(s).

Protocol for Lipophilicity (logP) Determination

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable in drug design, influencing permeability, metabolic stability, and promiscuity.[14] The octanol-water partition coefficient (logP) is the standard measure.

Step-by-Step Protocol (Shake-Flask Method):

-

System Preparation: Prepare a solution of this compound in the aqueous phase (pH 7.4 buffer) at a concentration well below its solubility limit. Pre-saturate the n-octanol and the aqueous buffer with each other by mixing and separating them beforehand. This step is crucial to prevent volume changes during the experiment.

-

Partitioning: In a glass vial, combine a precise volume of the drug-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-20 minutes to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its logarithm: logP = log10([Compound]octanol / [Compound]aqueous).

Synthesis and Chemical Reactivity

A reported synthesis for this compound involves the reaction of but-3-yn-2-one with trimethylsilylated diazomethane in tetrahydrofuran.[15] This cycloaddition approach is an efficient way to construct the pyrazole ring.

From a reactivity standpoint, the molecule offers several handles for modification:

-

Pyrazole Ring: The pyrazole ring is aromatic. The NH group is acidic and can be deprotonated and alkylated. Electrophilic substitution typically occurs at the C4 position.[4]

-

Acetyl Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for transformations such as reduction to an alcohol or conversion to an imine. The methyl protons are weakly acidic and can participate in condensation reactions.

This dual reactivity makes it a versatile scaffold for building molecular libraries for structure-activity relationship (SAR) studies.

Implications for Drug Development and Lead Optimization

The physicochemical profile of a compound provides a predictive lens into its "drug-like" potential.[1]

-

Absorption & Permeability: The molecule's moderate molecular weight (110.11 g/mol ) and solid nature are favorable starting points. However, its ultimate absorption will be dictated by the interplay between its aqueous solubility and its lipophilicity (logP). Poor solubility can be a major barrier to oral absorption.[13] The pKa will determine its charge state in the gastrointestinal tract, which in turn governs its ability to permeate cell membranes.

-

Distribution: Lipophilicity is a primary driver of a drug's volume of distribution. An optimal logP (typically between 1 and 3) is often sought to ensure sufficient membrane permeability for distribution to tissues without leading to excessive sequestration in fatty tissues or high plasma protein binding.

-

Metabolism and Safety: While not a direct physicochemical property, high lipophilicity is often correlated with increased metabolic turnover and a higher potential for off-target toxicity.[2] The pyrazole ring itself can be subject to metabolic oxidation.

By experimentally determining the key parameters of solubility, pKa, and logP, development teams can make informed decisions. For instance, if solubility is found to be low, strategies such as salt formation (if a suitable pKa exists) or formulation with excipients can be explored. If lipophilicity is too high or too low, the synthetic handles on the molecule can be used to modulate it in a rational, data-driven manner.

Conclusion

This compound is a valuable building block in medicinal chemistry, but its full potential can only be unlocked through a thorough understanding of its fundamental physicochemical properties. While basic identifiers are known, this guide emphasizes the critical data gaps in solubility, pKa, and lipophilicity. By employing the robust, standardized protocols detailed herein, researchers can generate the high-quality data necessary to guide synthetic strategy, interpret biological results, and ultimately accelerate the journey from a promising scaffold to a viable drug candidate.

References

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. 20583-33-9|this compound|BLD Pharm [bldpharm.com]

- 6. 20583-33-9|this compound|BLD Pharm [bldpharm.de]

- 7. 20583-33-9 | this compound | Ketones | Ambeed.com [ambeed.com]

- 8. 1-(1-ETHYL-1H-PYRAZOL-3-YL)-ETHANONE(1004193-93-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 10. This compound | 20583-33-9 [sigmaaldrich.com]

- 11. Ethanone, 1-(1H-pyrazol-3-yl)- (9CI) | 20583-33-9 [amp.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ethanone, 1-(1H-pyrazol-3-yl)- (9CI) | 20583-33-9 [chemicalbook.com]

An In-depth Technical Guide to 1-(1H-pyrazol-3-yl)ethanone: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-pyrazol-3-yl)ethanone is a heterocyclic ketone that has garnered significant attention in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole ring substituted with an acetyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral characterization, safety considerations, and its pivotal role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 20583-33-9

-

Molecular Formula: C₅H₆N₂O

-

Molecular Weight: 110.11 g/mol

Chemical Structure and Properties

The structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the 3-position with an acetyl group.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Atom nodes

N1 [label="N", pos="0,1!"];

N2 [label="NH", pos="-0.87,-0.5!"];

C3 [label="C", pos="0.87,-0.5!"];

C4 [label="C", pos="0.5,1.5!"];

C5 [label="C", pos="-0.5,1.5!"];

C6 [label="C", pos="1.74,-1!"];

O7 [label="O", pos="2.61,-0.5!"];

C8 [label="CH3", pos="1.74,-2!"];

// Bonds

N1 -- C5;

C5 -- C4;

C4 -- N1;

N2 -- C3;

C3 -- C4;

N1 -- N2 [style=invis]; // for layout

C3 -- C6;

C6 -- O7 [style=double];

C6 -- C8;

}

Figure 2: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

In-situ formation of malondialdehyde: To a stirred solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., water or ethanol), add a catalytic amount of a strong acid (e.g., hydrochloric acid). The mixture is typically stirred at room temperature to facilitate the hydrolysis of the acetal groups to form malondialdehyde in situ.

-

Cyclization with Hydrazine: To the reaction mixture containing the in-situ generated malondialdehyde, add hydrazine hydrate dropwise at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.

-

Reaction Completion and Work-up: After the addition of hydrazine hydrate, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is worked up by neutralizing the acid, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from the analysis of closely related pyrazole derivatives.

¹H NMR Spectroscopy (Expected):

-

Pyrazole Ring Protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.

-

Acetyl Protons: A singlet in the aliphatic region, integrating to three protons, corresponding to the methyl group of the acetyl moiety.

-

NH Proton: A broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom of the pyrazole ring.

¹³C NMR Spectroscopy (Expected):

-

Carbonyl Carbon: A signal in the downfield region (typically >190 ppm) corresponding to the carbonyl carbon of the acetyl group.

-

Pyrazole Ring Carbons: Signals in the aromatic region corresponding to the three carbon atoms of the pyrazole ring.

-

Methyl Carbon: A signal in the upfield region corresponding to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy (Expected):

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ characteristic of the carbonyl stretching vibration of the ketone.

-

C=N and C=C Stretches: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets. This compound, with its reactive acetyl group, is a valuable starting material for the elaboration of more complex molecules, particularly in the field of kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.

Workflow for Kinase Inhibitor Synthesis:

Figure 3: Generalized workflow for the synthesis of kinase inhibitors from this compound.

The acetyl group of this compound can be readily transformed into a variety of functional groups, allowing for the introduction of different substituents to explore the structure-activity relationship (SAR) of potential kinase inhibitors. For instance, the ketone can undergo condensation reactions to form imines, enamines, or be a handle for further heterocycle formation. These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

While a direct, published synthesis of a marketed drug starting from this compound is not readily found, its utility as a building block is evident in the vast number of patents and research articles describing the synthesis of novel kinase inhibitors incorporating this or closely related pyrazole-ethanone scaffolds.

Conclusion

This compound is a fundamentally important heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis and the versatility of its acetyl functional group make it an attractive starting material for the construction of complex molecular architectures. For drug development professionals, this compound represents a key entry point into the synthesis of pyrazole-containing kinase inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the quest for novel and improved medicines.

References

tautomerism in 3-acetylpyrazole

An In-depth Technical Guide to the Tautomerism of 3-Acetylpyrazole

Abstract

Tautomerism, a fundamental principle of constitutional isomerism, profoundly impacts the physicochemical and pharmacological properties of heterocyclic compounds.[1] In the realm of medicinal chemistry, pyrazoles represent a privileged scaffold due to their wide-ranging biological activities.[2][3] The tautomeric behavior of asymmetrically substituted pyrazoles, such as 3-acetylpyrazole, is of critical importance as the distinct tautomers can exhibit different binding affinities, metabolic stabilities, and overall therapeutic profiles.[1] This technical guide provides a comprehensive exploration of the annular prototropic . We will dissect the structural characteristics of the potential tautomers, the key factors governing their equilibrium, and the advanced analytical and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this crucial molecular phenomenon.

The Phenomenon of Annular Tautomerism in Pyrazoles

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule.[4] For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, this phenomenon is known as annular tautomerism. The proton dynamically shifts between the two adjacent ring nitrogen atoms (N1 and N2), leading to a rapid equilibrium between two distinct tautomeric forms.

For 3-acetylpyrazole, this equilibrium exists between 3-acetyl-1H-pyrazole and 5-acetyl-1H-pyrazole . The acetyl group, being an electron-withdrawing substituent, plays a decisive role in influencing the position of this equilibrium.[3] Understanding which tautomer predominates under specific conditions (e.g., in solution or in the solid state) is paramount for rational drug design and development.

Caption: Annular prototropic .

Factors Governing the Tautomeric Equilibrium

The delicate balance between the 3-acetyl and 5-acetyl tautomers is not static; it is influenced by a confluence of electronic, steric, and environmental factors. A comprehensive analysis requires consideration of these interconnected variables.

-

Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[3][5] Electron-withdrawing groups (EWGs) like the acetyl group (-COCH₃) and electron-donating groups (EDGs) like an amino group (-NH₂) stabilize different tautomeric forms. Studies on related pyrazoles suggest that EWGs tend to favor the tautomer where the substituent is at the C3 position, while EDGs often favor the C5-substituted tautomer.[3] This is due to the complex interplay of inductive and resonance effects on the acidity of the N-H protons and the overall stability of the conjugated system.

-

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium.[1][6] Polar protic solvents can form hydrogen bonds with the pyridine-like nitrogen atom of the pyrazole ring, stabilizing one tautomer over the other. In contrast, non-polar solvents have a lesser impact on the equilibrium, and the observed ratio may more closely reflect the intrinsic stability of the isolated molecules.[7] For instance, studies on similar pyrazoles have shown that polar solvents can shift the equilibrium, and in some cases, lead to the observation of both tautomers, whereas in non-polar solvents, a single predominant form is often observed.[7][8]

-

Temperature: Temperature can influence the position of the equilibrium. Low-temperature NMR studies are often employed to slow the rate of proton exchange between the two tautomers.[1][9] This allows for the separate observation and quantification of signals corresponding to each tautomer, which might otherwise appear as averaged signals at room temperature.

-

Intramolecular Hydrogen Bonding: The acetyl group in 3-acetylpyrazole introduces the possibility of an intramolecular hydrogen bond between the carbonyl oxygen and the N-H proton of the pyrazole ring. This interaction can significantly stabilize the 5-acetyl-1H-pyrazole tautomer, where the N-H and acetyl groups are adjacent. Computational studies on similar systems, like 4-acetyl-3(5)-amino-5(3)-methylpyrazole, have shown that such intramolecular hydrogen bonds play a critical role in determining the most stable conformer and can be a major contributor to the overall tautomeric equilibrium.[10]

Caption: Key factors influencing the tautomeric equilibrium of 3-acetylpyrazole.

Analytical & Computational Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric state of 3-acetylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution.[3] By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, one can deduce the predominant tautomer and, in favorable cases, quantify the equilibrium constant.

-

Causality of Method: The chemical environments of the nuclei in the 3-acetyl and 5-acetyl tautomers are different, leading to distinct chemical shifts. The key to this analysis is often the comparison of the experimental spectrum with the spectra of "fixed" or N-methylated derivatives (e.g., 3-acetyl-1-methylpyrazole and 5-acetyl-1-methylpyrazole). These model compounds lock the system into a single tautomeric form, providing unambiguous chemical shift references.[7][11] The tautomer whose spectral data more closely matches the N-unsubstituted compound is considered the major form in solution.

-

Data Interpretation: At room temperature, if the proton exchange is fast on the NMR timescale, averaged signals will be observed.[3] Acquiring spectra at low temperatures can slow this exchange, allowing for the resolution of separate signals for each tautomer. The ratio of their integrals then directly provides the tautomeric ratio.[1]

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazole Tautomers (Note: These are illustrative values based on data for related pyrazole derivatives. Actual values for 3-acetylpyrazole must be determined experimentally.)

| Carbon Atom | 3-acetyl-1-methylpyrazole (Fixed) | 5-acetyl-1-methylpyrazole (Fixed) | Predicted Major Tautomer (Hypothetical) |

| C3 | ~150 | ~142 | ~151 |

| C4 | ~110 | ~112 | ~111 |

| C5 | ~130 | ~148 | ~131 |

| C=O | ~190 | ~188 | ~190 |

Rationale: The chemical shifts of C3 and C5 are most sensitive to the position of the N-H proton and the substituent.[3] A close match between the experimental data for 3-acetylpyrazole and one of the fixed derivatives strongly indicates the predominant tautomer.

X-Ray Crystallography

X-ray crystallography provides the definitive structure of a molecule in the solid state.[12]

-

Causality of Method: By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms.[12] This allows for the unambiguous identification of the tautomer present in the crystal lattice, including the location of the N-H proton and the conformation of the acetyl group.[2] It also reveals intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.[13]

Spectroscopic Methods: UV-Vis and IR

-

UV-Visible Spectroscopy: The electronic absorption spectra of the two tautomers are generally different due to variations in their conjugated π-systems. By recording spectra in solvents of varying polarity, solvatochromic shifts (changes in λmax) can be observed, providing qualitative evidence for a shift in the tautomeric equilibrium.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to vibrational modes of functional groups. The stretching frequencies of the N-H and C=O groups can provide insights into the tautomeric form and the presence of hydrogen bonding.[14][15] For example, an intramolecularly hydrogen-bonded C=O group in the 5-acetyl tautomer would exhibit a lower stretching frequency compared to the "free" C=O in the 3-acetyl tautomer.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are an indispensable tool for complementing experimental data and providing deeper mechanistic insights.[1]

-

Causality of Method: DFT allows for the calculation of the relative stabilities of the different tautomers. By performing geometry optimizations and frequency calculations, one can determine the Gibbs free energies (ΔG) of each tautomer.[1] The tautomer with the lower ΔG is predicted to be the more stable and thus the predominant form. The calculations can be performed for an isolated molecule (gas phase) or by using a continuum solvation model (like PCM) to simulate the effect of different solvents.[1][8]

Table 2: Hypothetical DFT-Calculated Relative Gibbs Free Energies (ΔGrel, kJ/mol) for 3-Acetylpyrazole Tautomers

| Tautomer | Gas Phase (in vacuo) | Chloroform (Non-polar) | Water (Polar) |

| 3-acetyl-1H-pyrazole | 5.0 | 3.5 | 0.0 |

| 5-acetyl-1H-pyrazole | 0.0 | 0.0 | 2.8 |

Rationale: In this hypothetical example, the 5-acetyl tautomer is predicted to be more stable in the gas phase and non-polar solvents, possibly due to intramolecular hydrogen bonding. However, in a polar solvent like water, the 3-acetyl tautomer becomes more stable, likely due to more favorable intermolecular hydrogen bonding with the solvent.

Experimental & Computational Protocols

The following protocols represent self-validating systems for the rigorous investigation of .

General Experimental Workflow

Caption: Integrated workflow for the study of tautomerism.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of 3-acetylpyrazole (~10-20 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). Prepare identical solutions for the "fixed" derivatives (3-acetyl-1-methylpyrazole and 5-acetyl-1-methylpyrazole).

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra for all samples at a standard temperature (e.g., 298 K).[16]

-

For 3-acetylpyrazole, perform a variable temperature (VT) experiment. Start at 298 K and incrementally decrease the temperature (e.g., in 10 K steps) until coalescence is passed and sharp, distinct signals for the two tautomers are observed, or until the solvent freezes.

-

-

Data Analysis:

-

Compare the room temperature chemical shifts of 3-acetylpyrazole with those of the fixed N-methylated derivatives to identify the major tautomer.[7]

-

From the low-temperature spectra where signals are resolved, integrate the signals corresponding to each tautomer to calculate the equilibrium constant (K_T = [5-acetyl tautomer] / [3-acetyl tautomer]).

-

Protocol: Density Functional Theory (DFT) Calculation

-

Structure Building: Construct the 3D structures of both the 3-acetyl-1H-pyrazole and 5-acetyl-1H-pyrazole tautomers in a molecular modeling program.

-

Geometry Optimization: Perform full geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[10] Confirm that the optimized structures are true energy minima (i.e., have zero imaginary frequencies).

-

Solvent Modeling: Repeat the optimization and frequency calculations for each tautomer in different solvents (e.g., chloroform, water) using a Polarizable Continuum Model (PCM).[1]

-

Energy Analysis: Extract the Gibbs free energies from the output files for all calculations. Calculate the relative energy (ΔG_rel) of the tautomers in each environment to predict the most stable form.

Conclusion and Outlook

The tautomerism of 3-acetylpyrazole is a complex equilibrium governed by the interplay of substituent electronics, solvent interactions, and potential intramolecular forces. A definitive characterization is not achievable through a single technique but requires a synergistic application of high-resolution spectroscopy, X-ray crystallography, and theoretical calculations.[1][3] Understanding the tautomeric preference of this and related pyrazole scaffolds is not merely an academic exercise; it is a critical prerequisite for the rational design of novel therapeutics, ensuring that the intended bioactive form is the one that predominates under physiological conditions. This guide provides the foundational framework and actionable protocols for researchers to confidently navigate and elucidate the tautomeric landscapes of pyrazole-based molecules in their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Spectroscopic Characterization of 1-(1H-pyrazol-3-yl)ethanone: A Technical Guide for Researchers

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 1-(1H-pyrazol-3-yl)ethanone, with the IUPAC name this compound and CAS Number 20583-33-9, is fundamental to understanding its spectral features. The molecule consists of a five-membered aromatic pyrazole ring substituted with an acetyl group at the C3 position. The presence of two nitrogen atoms, a carbonyl group, and aromatic protons gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the pyrazole ring protons, the methyl protons of the acetyl group, and the N-H proton of the pyrazole ring.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 (pyrazole) | ~6.7-7.0 | Doublet | ~2-3 | Located between two nitrogen atoms, this proton is deshielded. It will be coupled to H5. |

| H5 (pyrazole) | ~7.6-7.9 | Doublet | ~2-3 | Adjacent to the carbon bearing the acetyl group, this proton experiences deshielding and is coupled to H4. |

| CH₃ (acetyl) | ~2.5-2.7 | Singlet | - | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift. No adjacent protons lead to a singlet. |

| NH (pyrazole) | ~12-14 | Broad Singlet | - | The N-H proton is acidic and often undergoes exchange, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

Methodology for ¹H NMR Acquisition:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.

dot graph "1H_NMR_Acquisition_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (acetyl) | ~190-195 | The carbonyl carbon is highly deshielded. |

| C3 (pyrazole) | ~145-150 | The carbon atom attached to the acetyl group and between two nitrogen atoms. |

| C5 (pyrazole) | ~130-135 | Aromatic carbon adjacent to a nitrogen atom. |

| C4 (pyrazole) | ~110-115 | Aromatic carbon shielded relative to C3 and C5. |

| CH₃ (acetyl) | ~25-30 | The methyl carbon of the acetyl group. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical; it must dissolve the sample and provide a lock signal for the spectrometer without interfering with the sample's signals. The use of an internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for accurate chemical shift determination.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C=O, N-H, C-H, and C=N/C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (pyrazole) | 3200-3400 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000-3100 | Medium | Stretching |

| C-H (aliphatic, CH₃) | 2850-3000 | Medium | Stretching |

| C=O (ketone) | 1680-1700 | Strong | Stretching |

| C=N / C=C (pyrazole ring) | 1400-1600 | Medium to Strong | Stretching |

Experimental Protocol for FT-IR Analysis:

dot graph "FTIR_Analysis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for Fourier-Transform Infrared (FT-IR) analysis.

Expert Insight: The broadness of the N-H stretch is due to hydrogen bonding. The position of the C=O stretch is indicative of conjugation; if the pyrazole ring is aromatic and conjugated with the carbonyl group, the stretching frequency will be lower than that of a simple aliphatic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data (Electron Ionization - EI):

| m/z | Ion | Interpretation |

| 110 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 95 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 68 | [M - CH₃CO]⁺ | Loss of an acetyl radical, a common fragmentation for methyl ketones. This would correspond to the pyrazole ring radical cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a characteristic peak for acetyl-containing compounds. |

Self-Validating System in MS: The presence of the molecular ion peak at the calculated molecular weight (110.05 g/mol ) and the characteristic fragmentation pattern (loss of methyl and acetyl groups) provides a self-validating confirmation of the compound's identity.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The data and protocols outlined in this guide offer a robust framework for researchers and scientists in drug development and related fields to confidently identify and assess the purity of this important heterocyclic compound. While direct experimental spectra are not universally available, the principles and comparative data from related structures provide a strong predictive and analytical foundation.

A Technical Guide to the Synthesis of Novel Derivatives from 1-(1H-Pyrazol-3-yl)ethanone: Pathways to Pharmacological Scaffolds

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" that is integral to a wide array of therapeutic agents.[1] Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The compound 1-(1H-pyrazol-3-yl)ethanone serves as a versatile and highly valuable starting material, offering multiple reactive sites for chemical modification. The presence of a reactive acetyl group, an acidic N-H proton, and an aromatic pyrazole ring allows for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of key synthetic methodologies for deriving novel compounds from this precursor, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind strategic synthetic decisions.

The Strategic Importance of this compound

This compound is a bifunctional building block. The acetyl group's methyl protons are α- to a carbonyl, rendering them acidic and amenable to enolate formation. This reactivity is the foundation for numerous condensation reactions. Simultaneously, the pyrazole ring contains a pyrrole-like N1 proton and a pyridine-like N2 atom, allowing for N-alkylation and coordination chemistry, while the C4 position is susceptible to electrophilic substitution.[4][5] This inherent reactivity makes it an ideal starting point for generating diverse chemical libraries for drug discovery.

The overall synthetic strategy involves leveraging the acetyl group for carbon-carbon bond formation, leading to key intermediates like chalcones, which can then be cyclized into a variety of new heterocyclic systems.

Figure 1: High-level overview of synthetic pathways originating from this compound.

Pathway I: Claisen-Schmidt Condensation to Forge Pyrazolyl Chalcones

The Claisen-Schmidt condensation is a robust and widely utilized reaction for forming α,β-unsaturated ketones, known as chalcones.[6] This pathway involves the base-catalyzed reaction of this compound with an aromatic aldehyde.

2.1 Mechanistic Rationale

The reaction proceeds via an enolate intermediate. A base, typically sodium or potassium hydroxide, deprotonates the α-carbon of the ethanone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated chalcone system. The choice of a strong base in an alcoholic solvent is crucial for driving the reaction towards the dehydrated product.

2.2 Experimental Protocol: Synthesis of (E)-1-(1H-pyrazol-3-yl)-3-(aryl)prop-2-en-1-one

This protocol is a generalized procedure adapted from established methodologies.[6][7]

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and a selected substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.

-

Initiation: Stir the mixture at room temperature until all solids are dissolved. To this solution, add a 20% aqueous solution of sodium hydroxide (NaOH) (5 mL) dropwise over 10 minutes. The addition of a strong base is the critical step for enolate formation.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The formation of a precipitate often indicates product formation. Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.[6]

-

Work-up and Isolation: Upon completion, pour the reaction mixture slowly into 100 mL of ice-cold water with constant stirring. This precipitates the crude chalcone product.

-

Purification: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water to remove residual NaOH, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.[6]

Table 1: Representative Aldehydes for Chalcone Synthesis

| Aldehyde Substituent (Ar-) | Expected Product Class | Rationale for Selection |

| 4-Methoxy-phenyl | Electron-donating group | Increases electron density of the chalcone system, potentially modulating biological activity. |

| 4-Chloro-phenyl | Electron-withdrawing group | Alters the electronic properties and may enhance antimicrobial or anticancer activity. |

| 3,4,5-Trimethoxy-phenyl | Poly-substituted | Often found in potent anticancer agents like Combretastatin A-4; mimics natural product scaffolds. |

| Pyridin-3-yl | Heterocyclic | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor, improving drug-receptor interactions.[8] |

Pathway II: Knoevenagel Condensation for Diverse Heterocycles

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting a carbonyl group with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z).[9][10] While the acetyl methyl group of our starting material is not a classic active methylene compound, this reaction type is foundational for creating precursors to fused pyrazole systems like pyrazolopyrimidines. The strategy involves first reacting the pyrazole ethanone with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which then acts as the 1,3-dielectrophilic synthon.

3.1 Mechanistic Rationale

The enaminone intermediate, (E)-3-(dimethylamino)-1-(1H-pyrazol-3-yl)prop-2-en-1-one, is a versatile precursor. When reacted with a binucleophile, such as guanidine or thiourea, it undergoes a cyclocondensation reaction. The nucleophilic amine of guanidine attacks one of the electrophilic carbons of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine, leading to the formation of a stable, fused pyrazolo[3,4-d]pyrimidine ring system.[11][12]

Figure 2: Workflow for the synthesis of pyrazolopyrimidines via an enaminone intermediate.

3.2 Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes the two-step, one-pot synthesis of a pyrazolopyrimidine derivative.

-

Enaminone Formation: In a sealed vessel, add this compound (5 mmol) to dimethylformamide dimethyl acetal (DMF-DMA) (15 mL). Heat the mixture at 120 °C for 4-6 hours. The DMF-DMA acts as both the reagent and solvent. This step creates the key enaminone intermediate.

-

Cyclocondensation: After cooling the mixture to room temperature, add guanidine hydrochloride (5.5 mmol) and potassium carbonate (K₂CO₃) (10 mmol) to the vessel. Add 2-propanol (20 mL) as the solvent.

-

Reaction and Isolation: Seal the vessel and heat the mixture at 100 °C for 12-18 hours. The reaction should be monitored by TLC.

-

Purification: After cooling, evaporate the solvent under reduced pressure. Purify the resulting residue using column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the desired pyrazolo[3,4-d]pyrimidine derivative.

Pathway III: Cyclization of Chalcones to Pyrazolines

The pyrazolyl chalcones synthesized in Pathway I are excellent Michael acceptors. Their reaction with hydrazine derivatives is a classic and efficient method for constructing 4,5-dihydro-1H-pyrazoles, commonly known as pyrazolines.[13][14]

4.1 Mechanistic Rationale

The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon. The resulting intermediate then dehydrates to form the stable five-membered pyrazoline ring. When glacial acetic acid is used as the solvent, it acts as a catalyst and facilitates the N-acetylation of the newly formed ring, yielding 1-acetylpyrazoline derivatives.[15]

4.2 Experimental Protocol: Synthesis of 1-Acetyl-5-aryl-3-(1H-pyrazol-3-yl)-4,5-dihydro-1H-pyrazole

This protocol is adapted from established procedures for pyrazoline synthesis.[13][15]

-

Setup: Dissolve the pyrazolyl chalcone (2 mmol) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (H₂N-NH₂·H₂O) (4 mmol, 2 equivalents) to the solution. The acetic acid serves as both the solvent and the acetylating agent for the N1 position of the pyrazoline ring.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) for 5-8 hours. Monitor the reaction's completion via TLC.

-

Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of crushed ice.

-

Purification: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from an appropriate solvent like ethanol will yield the pure N-acetylpyrazoline product.

Table 2: Characterization Data for a Representative N-Acetylpyrazoline

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) |

| 1-Acetyl-5-(4-methoxyphenyl)-3-(1H-pyrazol-3-yl)-4,5-dihydro-1H-pyrazole | C₁₇H₁₈N₄O₂ | ~75-85 | 178-180 | 2.4 (s, 3H, -COCH₃), 3.1-3.8 (m, 2H, -CH₂), 3.8 (s, 3H, -OCH₃), 5.6 (dd, 1H, -CH) |

Conclusion

This compound stands as a powerful and versatile precursor in the synthesis of medicinally relevant heterocyclic compounds. The strategic application of fundamental organic reactions—such as the Claisen-Schmidt and Knoevenagel condensations—unlocks pathways to key intermediates like chalcones and enaminones. These intermediates are not merely final products but serve as synthons for constructing more complex, fused-ring systems including pyrazolines and pyrazolopyrimidines. The methodologies detailed in this guide are robust, reproducible, and offer a logical framework for the rational design and synthesis of novel pyrazole derivatives for drug discovery and development programs.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 7. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 11. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

electrophilic substitution reactions of 1-(1H-pyrazol-3-yl)ethanone

<An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(1H-pyrazol-3-yl)ethanone

Pyrazoles are a cornerstone class of five-membered heterocyclic compounds, integral to the fields of medicinal chemistry and materials science due to their wide-ranging biological activities and versatile chemical properties.[1][2] Their derivatives are key components in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various agrochemicals.[1][3] The compound this compound, featuring an acetyl group at the C3 position, serves as a valuable and synthetically versatile building block.

Understanding the principles of electrophilic substitution on this specific scaffold is paramount for the rational design and synthesis of novel, highly functionalized pyrazole derivatives. This guide provides a comprehensive technical overview of the electronic factors governing the reactivity of this compound and details the regioselectivity and established methodologies for its key electrophilic substitution reactions.

Electronic Landscape of the Substituted Pyrazole Ring

The pyrazole ring is an aromatic system containing two adjacent nitrogen atoms: a "pyrrole-like" nitrogen (N1) which contributes two electrons to the aromatic sextet, and a "pyridine-like" nitrogen (N2) which contributes one.[4] This electron distribution makes the pyrazole ring generally electron-rich and susceptible to electrophilic attack.

However, the reactivity and regioselectivity are profoundly influenced by the substituents on the ring.[5] In the case of this compound, the C3-acetyl group plays a decisive role. As a potent electron-withdrawing group (EWG), the acetyl moiety significantly deactivates the pyrazole ring towards electrophilic attack through both inductive and resonance effects. This deactivation reduces the overall nucleophilicity of the ring system compared to unsubstituted pyrazole.[6][7]

The diagram below illustrates the resonance structures that depict the delocalization of electron density away from the ring and towards the acetyl group's oxygen atom, highlighting the deactivating effect.

Caption: Resonance delocalization showing the electron-withdrawing effect.

Regioselectivity: The Predominance of C4-Substitution

In electrophilic aromatic substitution, the position of attack is determined by the stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). For the pyrazole ring, there are three possible sites for electrophilic attack: C3, C4, and C5.

-

Attack at C3 or C5: An electrophilic attack at the C3 or C5 positions, which are adjacent to the pyridine-like nitrogen, results in a highly unstable intermediate where a positive charge is placed on an already electron-deficient, sp²-hybridized nitrogen atom.[8] This is energetically unfavorable.

-

Attack at C4: Conversely, an attack at the C4 position generates a sigma complex where the positive charge is distributed across the remaining carbon atoms and the N1 nitrogen without placing a formal positive charge on the N2 nitrogen. This intermediate is significantly more stable.[4][8]

Therefore, electrophilic substitution on the pyrazole ring overwhelmingly occurs at the C4 position.[9][10] This inherent regioselectivity holds true even with the deactivating C3-acetyl group present in this compound.

The following diagram illustrates the mechanism of a generic electrophilic attack at the C4 position.

Caption: Mechanism of electrophilic attack at the C4 position.

Key Electrophilic Substitution Reactions and Protocols

Despite the deactivating effect of the acetyl group, several important electrophilic substitution reactions can be successfully performed on this compound, typically requiring forcing conditions compared to electron-rich pyrazoles.

Halogenation

Halogenation, particularly bromination and chlorination, is a common transformation for introducing a synthetically useful handle at the C4 position.

-

Mechanism: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred as they are safer and easier to handle than elemental halogens.[11][12]

-

Causality: The choice of solvent can be critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction, sometimes playing a catalytic role.[11]

Experimental Protocol: C4-Bromination using NBS

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as chloroform or DMF, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromo-1H-pyrazol-3-yl)ethanone.

Nitration

Introducing a nitro group at the C4 position further deactivates the ring but provides a versatile intermediate for subsequent functionalization, such as reduction to an amine.

-

Mechanism: Due to the deactivated nature of the substrate, strong nitrating conditions are required. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used to generate the potent nitronium ion (NO₂⁺) electrophile.[13][14]

-

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion. The reaction often requires elevated temperatures to overcome the activation energy barrier.

Experimental Protocol: C4-Nitration

-

Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add this compound (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature, or gentle heating as required) for several hours until TLC analysis indicates the consumption of the starting material.[15]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral, then dry under vacuum to obtain 1-(4-nitro-1H-pyrazol-3-yl)ethanone.

Summary of Reaction Conditions

The following table summarizes typical conditions for the electrophilic substitution on this compound.

| Reaction | Electrophile Source | Catalyst/Solvent | Typical Conditions | Product |

| Bromination | N-Bromosuccinimide (NBS) | DMF or CHCl₃ | Room Temperature, 12-24h | 1-(4-bromo-1H-pyrazol-3-yl)ethanone |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or CCl₄ | Room Temperature to Reflux | 1-(4-chloro-1H-pyrazol-3-yl)ethanone |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | H₂SO₄ | 0 °C to RT, or heating | 1-(4-nitro-1H-pyrazol-3-yl)ethanone |

Conclusion

The electrophilic substitution reactions of this compound are governed by a delicate interplay of the inherent electronic properties of the pyrazole ring and the strong deactivating influence of the C3-acetyl substituent. The reaction proceeds with high regioselectivity, exclusively yielding C4-substituted products.[8][10] While the electron-withdrawing nature of the acetyl group necessitates more forcing reaction conditions compared to activated pyrazoles, standard protocols for halogenation and nitration can be effectively employed. The resulting 4-functionalized derivatives are valuable intermediates, providing a gateway for the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries.

Workflow for a Typical Electrophilic Substitution

Caption: A generalized workflow for electrophilic substitution experiments.

References

- 1. nbinno.com [nbinno.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emerging Therapeutic Potential of the 1-(1H-pyrazol-3-yl)ethanone Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. The versatility of the pyrazole core allows for facile functionalization at various positions, enabling the generation of diverse chemical libraries for screening against a wide array of therapeutic targets. This adaptability has led to the development of numerous clinically successful drugs.

Within this important class of heterocycles, the 1-(1H-pyrazol-3-yl)ethanone moiety has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents. The presence of the ethanone group at the 3-position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, with a focus on its applications in oncology, infectious diseases, and inflammatory disorders.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective method involves the cyclization of a β-diketone with a hydrazine derivative. This reaction proceeds through a condensation mechanism to form the pyrazole ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent this compound scaffold.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis of the β-dicarbonyl equivalent: In a round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane in a mixture of ethanol and aqueous hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours to facilitate the hydrolysis to malondialdehyde.

-

Cyclization reaction: To the resulting solution, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Anticancer Activities of this compound Derivatives

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: Targeting Key Kinases

Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound have shown inhibitory activity against several important oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Several pyrazole derivatives have been identified as potent CDK2 inhibitors.[1][2]

-

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4][5] By inhibiting VEGFR-2, pyrazole derivatives can cut off the blood supply to tumors, thereby impeding their growth.[6][7]

Signaling Pathway of CDK2 Inhibition

Caption: Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 1.31 | [8] |

| Derivative B | WM266.5 (Melanoma) | 0.45 | [8] |

| Derivative C | MCF-7 (Breast) | 0.97 | [8] |

| Derivative D | WM266.5 (Melanoma) | 0.72 | [8] |

| Derivative E | HepG2 (Liver) | 3.53 | [9] |

| Derivative F | HeLa (Cervical) | 5.16 | [9] |

| Derivative G | A549 (Lung) | >50 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-